molecular formula C17H26N2O3S B4474039 1-acetyl-N-(2,4-dimethylpentan-3-yl)-2,3-dihydro-1H-indole-5-sulfonamide

1-acetyl-N-(2,4-dimethylpentan-3-yl)-2,3-dihydro-1H-indole-5-sulfonamide

Cat. No.: B4474039
M. Wt: 338.5 g/mol
InChI Key: CTRJYSRFPKTCJW-UHFFFAOYSA-N
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Description

1-acetyl-N-(2,4-dimethylpentan-3-yl)-2,3-dihydro-1H-indole-5-sulfonamide is a complex organic compound with a unique structure that combines an indole core with sulfonamide and acetyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-(2,4-dimethylpentan-3-yl)-2,3-dihydro-1H-indole-5-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Sulfonamide Formation: The indole derivative is then reacted with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide group.

    Acetylation: Finally, the compound is acetylated using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-(2,4-dimethylpentan-3-yl)-2,3-dihydro-1H-indole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Acylation reactions often use acyl chlorides or anhydrides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can yield indole-2,3-dione derivatives, while reduction of the sulfonamide group can produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its sulfonamide group suggests potential as an enzyme inhibitor, which could be explored in drug discovery.

    Medicine: The compound’s unique structure may offer therapeutic potential for various diseases.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1-acetyl-N-(2,4-dimethylpentan-3-yl)-2,3-dihydro-1H-indole-5-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, for example, the sulfonamide group may inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. The indole core can interact with various biological targets, including receptors and enzymes, through π-π stacking and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    1-acetyl-N-(2,4-dimethylpentan-3-yl)-2,3-dihydro-1H-indole-5-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.

    1-acetyl-N-(2,4-dimethylpentan-3-yl)-2,3-dihydro-1H-indole-5-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide.

Uniqueness

1-acetyl-N-(2,4-dimethylpentan-3-yl)-2,3-dihydro-1H-indole-5-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both an indole core and a sulfonamide group makes it a versatile compound for various applications.

Properties

IUPAC Name

1-acetyl-N-(2,4-dimethylpentan-3-yl)-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-11(2)17(12(3)4)18-23(21,22)15-6-7-16-14(10-15)8-9-19(16)13(5)20/h6-7,10-12,17-18H,8-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRJYSRFPKTCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)NS(=O)(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-acetyl-N-(2,4-dimethylpentan-3-yl)-2,3-dihydro-1H-indole-5-sulfonamide
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1-acetyl-N-(2,4-dimethylpentan-3-yl)-2,3-dihydro-1H-indole-5-sulfonamide
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1-acetyl-N-(2,4-dimethylpentan-3-yl)-2,3-dihydro-1H-indole-5-sulfonamide
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1-acetyl-N-(2,4-dimethylpentan-3-yl)-2,3-dihydro-1H-indole-5-sulfonamide
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1-acetyl-N-(2,4-dimethylpentan-3-yl)-2,3-dihydro-1H-indole-5-sulfonamide
Reactant of Route 6
1-acetyl-N-(2,4-dimethylpentan-3-yl)-2,3-dihydro-1H-indole-5-sulfonamide

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